Cas no 24338-53-2 (3H,8H-Furo[2',3',4':4,5]oxireno[7,8]naphtho[2,1-c]pyran-3,8-dione,1a,2,2a,4a,4b,5,9b,9c-octahydro-2,5-dihydroxy-2a,9b-dimethyl-6-(1-methylethyl)-,(1aR,2R,2aR,4aS,4bR,5R,9bS,9cS)-)

3H,8H-Furo[2',3',4':4,5]oxireno[7,8]naphtho[2,1-c]pyran-3,8-dione,1a,2,2a,4a,4b,5,9b,9c-octahydro-2,5-dihydroxy-2a,9b-dimethyl-6-(1-methylethyl)-,(1aR,2R,2aR,4aS,4bR,5R,9bS,9cS)- structure
24338-53-2 structure
Nombre del producto:3H,8H-Furo[2',3',4':4,5]oxireno[7,8]naphtho[2,1-c]pyran-3,8-dione,1a,2,2a,4a,4b,5,9b,9c-octahydro-2,5-dihydroxy-2a,9b-dimethyl-6-(1-methylethyl)-,(1aR,2R,2aR,4aS,4bR,5R,9bS,9cS)-
Número CAS:24338-53-2
MF:C19H22O7
Megavatios:362.373786449432
CID:255833
PubChem ID:72505

3H,8H-Furo[2',3',4':4,5]oxireno[7,8]naphtho[2,1-c]pyran-3,8-dione,1a,2,2a,4a,4b,5,9b,9c-octahydro-2,5-dihydroxy-2a,9b-dimethyl-6-(1-methylethyl)-,(1aR,2R,2aR,4aS,4bR,5R,9bS,9cS)- Propiedades químicas y físicas

Nombre e identificación

    • 3H,8H-Furo[2',3',4':4,5]oxireno[7,8]naphtho[2,1-c]pyran-3,8-dione,1a,2,2a,4a,4b,5,9b,9c-octahydro-2,5-dihydroxy-2a,9b-dimethyl-6-(1-methylethyl)-,(1aR,2R,2aR,4aS,4bR,5R,9bS,9cS)-
    • Nagilactone C
    • 3H,8H-Furo[2',3',4':4,5]oxireno[7,8]naphtho[2,1-c]pyran-3,8-dione,1a,2,2a,4a,4b,5,9b,9c-octahydro-2,5-dihydroxy-2a,9b-dimethy
    • NSC 117884
    • NSC 211500
    • (1S,2S,4R,5R,6R,9S,10R,17R)-5,10-dihydroxy-1,6-dimethyl-12-propan-2-yl-3,8,13-trioxapentacyclo[7.7.1.02,4.06,17.011,16]heptadeca-11,15-diene-7,14-dione
    • dihydroxy-isopropyl-dimethyl-[?]dione
    • DTXSID401019971
    • 3J2
    • NagilactoneC
    • 38MVA8L9PT
    • Podolactone B, 7, 8-deepoxy-8,14-didehydro-15,16-dideoxy-7-hydroxy-, (7.beta.)-
    • NSC211500
    • 3H,8H-Furo[2',3',4':4,5]oxireno[7,8]naphtho[2,1-c]pyran-3,8-dione, 1aalpha,2,2a,4abeta,4bbeta,5,9b,9calpha-octahydro-2alpha,5alpha-dihydroxy-6-isopropyl-2abeta,9balpha-dimethyl- (8CI) Podolactone B, 7,8-deepoxy-8,14-didehydro-15,16-dideoxy-7-hydroxy-, (1alpha,2alpha,7beta)-
    • FS-8707
    • (1aR,2R,2aR,4aS,4bR,5R,9bS,9cS)-1a,2,2a,4a,4b,5,9b,9c-Octahydro-2,5-dihydroxy-2a,9b-dimethyl-6-(1-methylethyl)-3H,8H-furo[2',3',4':4,5]oxireno[7,8]naphtho[2,1-c]pyran-3,8-dione
    • (1aR,2R,2aR,4aS,4bR,5R,9bS,9cS)-2,5-dihydroxy-2a,9b-dimethyl-6-(propan-2-yl)-1a,2,2a,4a,4b,5,9b,9c-octahydro-3H,8H-oxireno[5,6][2]benzofuro[7,1-fg]isochromene-3,8-dione
    • Podolactone B, 7,8-deepoxy-8,14-didehydro-15,16-dideoxy-7-hydroxy-, (1alpha,2alpha,7beta)-
    • CS-0023609
    • CHEMBL487996
    • HY-N3215
    • NSC-211500
    • NSC117884
    • NSC-117884
    • C19H22O7
    • (1S, 2S, 4R, 5R, 6R, 9S, 10R, 17R)-5, 10-dihydroxy-1, 6-dimethyl-12-propan-2-yl-3, 8, 13-trioxapentacyclo[7.7.1.02, 4.06, 17.011, 16]heptadeca-11, 15-diene-7, 14-dione
    • 3H,8H-Furo[2',3',4':4,5]oxireno[7,8]naphtho[2,1-c]pyran-3,8-dione, 1a,2,2a,4a,4b,5,9b,9c-octahydro-2,5-dihydroxy-2a,9b-dimethyl-6-(1-methylethyl)-, (1aR,2R,2aR,4aS,4bR,5R,9bS,9cS)-
    • AKOS040762092
    • 24338-53-2
    • Podolactone B,8-deepoxy-8,14-didehydro-15,16-dideoxy-7-hydroxy-, (7.beta.)-
    • NAGILACTONE
    • 5,10-Dihydroxy-1,6-dimethyl-12-propan-2-yl-3,8,13-trioxapentacyclo[7.7.1.02,4.06,17.011,16]heptadeca-11,15-diene-7,14-dione
    • (1S,2S,4R,5R,6R,9S,10R,17R)-5,10-dihydroxy-1,6-dimethyl-12-propan-2-yl-3,8,13-trioxapentacyclo[7.7.1.0^{2,4.0^{6,17.0^{11,16]heptadeca-11,15-diene-7,14-dione
    • Neuro_000110
    • CHEMBL176006
    • NS00067922
    • NAGILACTONE C (RICE UNIVERSITY)
    • BDBM50044557
    • DTXCID301477831
    • (1S,2S,4R,5R,6R,9S,10R,17R)-5,10-dihydroxy-1,6-dimethyl-12-propan-2-yl-3,8,13-trioxapentacyclo(7.7.1.02,4.06,17.011,16)heptadeca-11,15-diene-7,14-dione
    • Renchi: InChI=1S/C19H22O7/c1-6(2)11-9-7(5-8(20)24-11)18(3)14-12(10(9)21)26-17(23)19(14,4)15(22)13-16(18)25-13/h5-6,10,12-16,21-22H,1-4H3/t10-,12-,13-,14?,15+,16-,18-,19-/m1/s1
    • Clave inchi: DGNOPGIIPQKNHD-SWMWYGQNSA-N
    • Sonrisas: CC(C1OC(=O)C=C2[C@]3([C@@H]4O[C@@H]4[C@H](O)[C@]4(C)C(O[C@H]([C@H](O)C=12)C34)=O)C)C

Atributos calculados

  • Calidad precisa: 362.13700
  • Masa isotópica única: 362.13655304g/mol
  • Recuento atómico isotópico: 0
  • Recuento de donantes vinculados al hidrógeno: 2
  • Recuento de receptores de enlace de hidrógeno: 7
  • Recuento de átomos pesados: 26
  • Cuenta de enlace giratorio: 1
  • Complejidad: 811
  • Recuento de unidades de unión covalente: 1
  • Recuento del Centro estereoscópico atómico definido: 8
  • Recuento de centros estereoscópicos atómicos indefinidos: 0
  • Recuento de centros tridimensionales de bonos fijos: 0
  • Conteo indefinido de centros tridimensionales de Bond: 0
  • Xlogp3: -0.2
  • Superficie del Polo topológico: 106Ų

Propiedades experimentales

  • Color / forma: Powder
  • Denso: 1.47±0.1 g/cm3 (20 ºC 760 Torr),
  • Punto de fusión: 290 ºC
  • Punto de ebullición: 667.3±55.0 °C at 760 mmHg
  • Punto de inflamación: 244.9±25.0 °C
  • Disolución: Slightly soluble (3 g/l) (25 º C),
  • PSA: 109.50000
  • Logp: 0.75770
  • Presión de vapor: 0.0±4.6 mmHg at 25°C

3H,8H-Furo[2',3',4':4,5]oxireno[7,8]naphtho[2,1-c]pyran-3,8-dione,1a,2,2a,4a,4b,5,9b,9c-octahydro-2,5-dihydroxy-2a,9b-dimethyl-6-(1-methylethyl)-,(1aR,2R,2aR,4aS,4bR,5R,9bS,9cS)- Información de Seguridad

3H,8H-Furo[2',3',4':4,5]oxireno[7,8]naphtho[2,1-c]pyran-3,8-dione,1a,2,2a,4a,4b,5,9b,9c-octahydro-2,5-dihydroxy-2a,9b-dimethyl-6-(1-methylethyl)-,(1aR,2R,2aR,4aS,4bR,5R,9bS,9cS)- PrecioMás >>

Empresas No. Nombre del producto Cas No. Pureza Especificaciones Precio Tiempo de actualización Informe
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
N73040-5mg
Nagilactone C
24338-53-2
5mg
¥5280.0 2022-04-27
SHANG HAI TAO SHU Biotechnology Co., Ltd.
TN4623-1 mg
Nagilactone C
24338-53-2
1mg
¥2675.00 2022-04-26
TargetMol Chemicals
TN4623-1mg
Nagilactone C
24338-53-2
1mg
¥ 4780 2024-07-19
TargetMol Chemicals
TN4623-1 mg
Nagilactone C
24338-53-2 98%
1mg
¥ 4,780 2023-07-10
A2B Chem LLC
AF36339-5mg
Nagilactone C
24338-53-2 98.0%
5mg
$660.00 2024-04-20

3H,8H-Furo[2',3',4':4,5]oxireno[7,8]naphtho[2,1-c]pyran-3,8-dione,1a,2,2a,4a,4b,5,9b,9c-octahydro-2,5-dihydroxy-2a,9b-dimethyl-6-(1-methylethyl)-,(1aR,2R,2aR,4aS,4bR,5R,9bS,9cS)- Literatura relevante

Proveedores recomendados
Hangzhou Runyan Pharmaceutical Technology Co., Ltd
Miembros de la medalla de oro
Audited Supplier Proveedores auditados
Proveedor de China
Lote
Hangzhou Runyan Pharmaceutical Technology Co., Ltd
Heyuan Broad Spectrum Biotechnology Co., Ltd
Miembros de la medalla de oro
Audited Supplier Proveedores auditados
Proveedor de China
Reactivos
Heyuan Broad Spectrum Biotechnology Co., Ltd
钜澜化工科技(青岛)有限公司
Miembros de la medalla de oro
Audited Supplier Proveedores auditados
Proveedor de China
Lote
钜澜化工科技(青岛)有限公司
Chong Da Prostaglandin Fine Chemicals Co., Ltd.
Miembros de la medalla de oro
Audited Supplier Proveedores auditados
Proveedor de China
Reactivos
Chong Da Prostaglandin Fine Chemicals Co., Ltd.
Hefei Zhongkesai High tech Materials Technology Co., Ltd
Miembros de la medalla de oro
Audited Supplier Proveedores auditados
Proveedor de China
Reactivos
Hefei Zhongkesai High tech Materials Technology Co., Ltd